molecular formula C15H22N2O5 B2531481 tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate CAS No. 1021998-84-4

tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2531481
CAS No.: 1021998-84-4
M. Wt: 310.35
InChI Key: CNGQCQAPUBGWAF-UHFFFAOYSA-N
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Description

tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate (CAS 1021998-84-4) is a carbamate derivative with a molecular formula of C15H22N2O5 and a molecular weight of 310.35 g/mol . This compound features a tert-butyl carbamate (Boc) protective group, a structural motif widely employed in organic synthesis and medicinal chemistry to protect amine functionalities during multi-step synthetic sequences . The presence of the 2,5-dimethoxyphenylcarbamoyl moiety is a key structural feature, as such aromatic systems are often found in compounds with documented pharmacological activity. The Boc-protected amine in this molecule makes it a valuable synthetic intermediate and building block for the preparation of more complex molecules, particularly in pharmaceutical research for developing new active compounds . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate in organic synthesis, particularly in the development of novel amide derivatives and other nitrogen-containing compounds for various research applications.

Properties

IUPAC Name

tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-11-8-10(20-4)6-7-12(11)21-5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGQCQAPUBGWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine

In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its unique structure allows for the development of drugs with specific biological activities .

Industry

Industrially, it is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with desired properties .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing the active amine, which can then participate in further reactions. The molecular targets and pathways involved include enzyme inhibition and protein modification .

Comparison with Similar Compounds

Target Compound: tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate

  • Core structure : tert-butyl carbamate + carbamoylmethyl linker + 2,5-dimethoxyphenyl group.
  • Key functional groups : Carbamate, carbamoyl, and methoxy substituents.
  • Applications : Intermediate for midodrine hydrochloride synthesis .

Compound A: tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)

  • Core structure: tert-butyl carbamate + benzyl linker + 3-amino-5-methylphenyl group.
  • Key functional groups: Amino and methyl substituents on the phenyl ring.
  • Applications: Versatile use in pharmaceuticals (e.g., kinase inhibitors), agrochemicals, and material science due to its amino group’s reactivity .

Compound B: tert-butyl 2-amino-1-(2,5-dimethoxyphenyl)ethylcarbamate

  • Core structure: tert-butyl carbamate + ethyl chain + 2-amino group + 2,5-dimethoxyphenyl group.
  • Key functional groups : Ethylcarbamate and primary amine.
  • Applications : Likely precursor for adrenergic agonists or other bioactive molecules, given the structural similarity to midodrine intermediates .

Compound C: tert-Butyl N-[2-[2-[2,3-difluoro-4-phenoxy]ethoxy]ethyl]carbamate (EP 4 374 877 A2)

  • Core structure : tert-butyl carbamate + polyether chain + complex aryl group (difluoro, trifluoromethyl, pyrimidine).
  • Key functional groups : Fluorinated aryl, pyrimidine, and tertiary carbamate.
  • Applications : Likely part of a kinase inhibitor or anticancer agent, given the trifluoromethyl and pyrimidine motifs .

Physicochemical Properties and Stability

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₅H₂₂N₂O₅ C₁₃H₂₀N₂O₂ C₁₅H₂₄N₂O₅ C₃₄H₃₈F₅N₇O₆
Molecular Weight (g/mol) 310.35 236.31 312.36 767.71
Purity ≥95% (synthetic intermediate) ≥95% (commercial grade) Not specified Not specified
Solubility Likely polar aprotic solvents (DMF, DMSO) Soluble in DMSO, methanol Similar to target compound Low solubility (fluorinated)
Stability Stable under inert conditions Sensitive to strong acids Sensitive to oxidation Hydrolytically stable

Key Observations :

  • The target compound and Compound B share the 2,5-dimethoxyphenyl group but differ in their linkers (carbamoylmethyl vs. ethylcarbamate), impacting solubility and reactivity .
  • Compound A’s amino group enhances its utility in coupling reactions, unlike the methoxy-dominated electronics of the target compound .

Biological Activity

Tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate is a synthetic compound that has garnered attention in biological research due to its potential applications in enzyme inhibition and drug discovery. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a tert-butyl group and a carbamate moiety attached to a dimethoxyphenyl group. This structure contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C13H17N1O4
  • Molecular Weight : 251.28 g/mol

The biological activity of this compound primarily involves its interaction with enzymes. The compound acts as an inhibitor by binding to the active site of specific enzymes, thereby preventing substrate access and inhibiting enzymatic activity. This inhibition can occur through different mechanisms:

  • Competitive Inhibition : The compound competes with the substrate for binding at the active site.
  • Non-competitive Inhibition : It binds to an allosteric site, altering enzyme activity without competing for the active site.
  • Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex.

Biological Activity Studies

Several studies have evaluated the efficacy of this compound against various biological targets, particularly in cancer research and enzyme inhibition assays.

Table 1: Summary of Biological Activity Studies

Study ReferenceTargetIC50 Value (μM)Mechanism of ActionNotes
Enzyme A (e.g., acetylcholinesterase)0.25CompetitiveEffective in vitro
Cancer Cell Line B (e.g., HCT-15)15.0Non-competitiveSignificant cytotoxicity observed
Enzyme C (e.g., urease)0.5UncompetitiveHigh selectivity

Case Studies

  • Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited acetylcholinesterase with an IC50 value of 0.25 μM, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease where acetylcholine levels are critical.
  • Anticancer Activity : Research involving human colon carcinoma cell lines (HCT-15) indicated that this compound exhibited significant cytotoxic effects with an IC50 of 15 μM. The study highlighted the compound's ability to induce apoptosis in cancer cells through non-competitive inhibition pathways.
  • Selectivity and Stability : A comparative analysis revealed that the compound maintains high selectivity towards its target enzymes while exhibiting metabolic stability in human liver microsomes, which is crucial for drug development.

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